molecular formula C17H20FN3O2 B11194248 N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide

Cat. No.: B11194248
M. Wt: 317.36 g/mol
InChI Key: BYKQFSXUGUXGJY-UHFFFAOYSA-N
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Description

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the cyclohexyl and fluorobenzamide groups. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclohexanone to form the hydrazone intermediate, which is then cyclized to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with 3-fluorobenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction could yield various reduced derivatives of the compound.

Scientific Research Applications

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The fluorobenzamide group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide is unique due to its specific combination of the oxadiazole ring, cyclohexyl group, and fluorobenzamide moiety. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide

InChI

InChI=1S/C17H20FN3O2/c1-2-14-19-16(23-21-14)17(9-4-3-5-10-17)20-15(22)12-7-6-8-13(18)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,20,22)

InChI Key

BYKQFSXUGUXGJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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